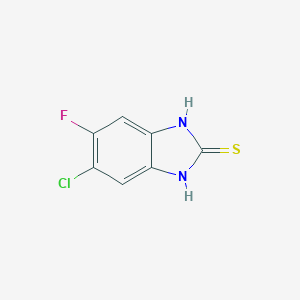

6-Chloro-5-fluorobenzimidazole-2-thiol

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 6-Chloro-5-fluorobenzimidazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-3-fluoroaniline with carbon disulfide and potassium hydroxide, followed by cyclization with a suitable reagent . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Analyse Des Réactions Chimiques

Reaction Scheme:

-

Reactants : 4-chloro-5-fluoro-1,2-phenylenediamine (5 mmol), carbon disulfide (10 mmol)

-

Base : Potassium hydroxide (15 mmol) in ethanol-water (25 mL EtOH + 5 mL HO)

-

Temperature : Reflux at 75°C for 5–7 hours under nitrogen

-

Workup : Acidification with 30% acetic acid (pH 4–5), filtration, and recrystallization from aqueous ethanol

Yield : 71%

Characterization Data :

-

MP : 291–294°C

-

IR (KBr) : 3400 cm (NH), 3117 cm (Ar–H), 1625 cm (C=N), 1155 cm (C–F)

-

1^11H NMR (DMSO-d6_66) : δ 7.16–7.18 (d, 1H, Ar–H), 7.24–7.26 (d, 1H, Ar–H), 12.69 (s, 1H, SH/NH)

S-Alkylation Reactions

The thiol group at position 2 undergoes nucleophilic substitution with alkyl/aryl halides to form thioether derivatives.

Example Reaction with 5-Bromo-6-bromomethyl-1,3-benzodioxole :

Conditions :

-

Reactants : 6-chloro-5-fluorobenzimidazole-2-thiol (2 mmol), 5-bromo-6-bromomethyl-1,3-benzodioxole (2 mmol)

-

Base : Anhydrous KCO (4 mmol)

-

Solvent : Dry DMF (8 mL)

-

Time : Stirred at RT for 6–8 hours

Product : 2-((6-Bromobenzo[d] dioxol-5-yl)methylthio)-6-chloro-5-fluoro-1H-benzo[d]imidazole

-

Yield : 55%

-

MP : 210–212°C

-

MS (ESI) : m/z 417.2 (M+2)

Metal Complexation

The thiol and benzimidazole nitrogen atoms enable coordination with transition metals. While direct data for this compound is sparse, analogous benzimidazole-thiols form complexes with Cu(II), Zn(II), and Fe(III) .

Antimicrobial Activity of Derivatives

Derivatives of this compound exhibit notable bioactivity. For example:

| Derivative | MIC (μg/mL) | Target Organism | Reference |

|---|---|---|---|

| 5b (Thioether) | 100 | Mycobacterium tuberculosis | |

| 5i (Methylenedioxy analog) | 25 | M. tuberculosis H37Rv |

Key SAR Findings :

-

Substitution at the 2-position (e.g., methylenedioxy groups) enhances antitubercular activity.

-

Electron-withdrawing groups (e.g., Cl, Br) improve metabolic stability but reduce potency compared to electron-donating substituents .

Reactivity Comparison Table

| Reaction Type | Reagents/Conditions | Product Application |

|---|---|---|

| S-Alkylation | R–X, KCO, DMF | Antitubercular agents |

| Cyclocondensation | Aldehydes, NaSO, DMF | Heterocyclic hybrid analogs |

| Oxidation | HO, I | Disulfide polymers |

Applications De Recherche Scientifique

The compound has demonstrated significant biological activities, particularly in the following areas:

Antimicrobial Activity

6-Chloro-5-fluorobenzimidazole-2-thiol has been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various strains of bacteria and fungi. For instance, it has been reported to possess antifungal activity against Candida albicans, making it a candidate for further development as an antifungal agent .

Antitubercular Activity

Research has shown that derivatives of benzimidazole, including this compound, can inhibit Mycobacterium tuberculosis. In vitro studies have indicated that certain derivatives exhibit minimum inhibitory concentrations (MIC) comparable to known antitubercular agents, suggesting potential for lead optimization in drug development .

Acetylcholinesterase Inhibition

The compound has also been studied for its potential as an acetylcholinesterase inhibitor. This activity is relevant for the treatment of neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promising inhibition kinetics, indicating that this compound may also exhibit similar properties .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis begins with the appropriate halogenated aniline and thiocyanate derivatives.

- Reactions : Key reactions include nucleophilic substitutions and cyclization processes to form the benzimidazole ring.

- Purification : The crude product is often purified through recrystallization methods to yield the final compound in a pure form.

Case Study 1: Antimycobacterial Activity

A study published in 2022 evaluated a series of benzimidazole derivatives for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. Among the tested compounds, those containing the benzimidazole ring system demonstrated potent activity, with MIC values significantly lower than those of existing treatments .

Case Study 2: Antifungal Efficacy

In another investigation, the antifungal properties of various benzimidazole derivatives were assessed against Candida albicans. The findings suggested that structural modifications could enhance antifungal efficacy, positioning compounds like this compound as promising candidates for further exploration in antifungal therapies .

Mécanisme D'action

The mechanism of action of 6-Chloro-5-fluorobenzimidazole-2-thiol involves its interaction with specific molecular targets. It can inhibit certain enzymes or interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

6-Chloro-5-fluorobenzimidazole-2-thiol can be compared with other benzimidazole derivatives, such as:

- 5-Chloro-2-fluorobenzimidazole

- 6-Chloro-2-methylbenzimidazole

- 5-Fluoro-2-mercaptobenzimidazole

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties .

Activité Biologique

6-Chloro-5-fluorobenzimidazole-2-thiol is a heterocyclic compound belonging to the benzimidazole family. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClF NS

- CAS Number : 142313-30-2

The compound exhibits a thiol (-SH) functional group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit various enzymes, leading to disruptions in metabolic pathways.

- Antimicrobial Activity : It has shown effectiveness against a range of bacterial and fungal strains, possibly by disrupting cell wall synthesis or function.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Candida albicans | Effective antifungal | |

| Escherichia coli | Moderate inhibition |

These findings highlight its potential as a therapeutic agent in treating infections caused by resistant strains.

Anticancer Activity

Studies have demonstrated the anticancer potential of this compound:

| Cancer Cell Line | Effect | Reference |

|---|---|---|

| HeLa (Cervical cancer) | Induces apoptosis | |

| MCF-7 (Breast cancer) | Growth inhibition |

The compound's ability to induce cell death in cancerous cells while sparing normal cells presents a promising avenue for cancer therapy.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Efficacy Study :

-

Cancer Cell Line Analysis :

- Research conducted on HeLa cells indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress as a pathway for inducing apoptosis.

-

Synergistic Effects with Other Compounds :

- A study highlighted the enhanced antimicrobial effect when combined with traditional antibiotics, suggesting potential for combination therapy strategies.

Propriétés

IUPAC Name |

5-chloro-6-fluoro-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFN2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQXCFZSRGLNXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361482 | |

| Record name | 6-chloro-5-fluorobenzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

26.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730487 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

142313-30-2 | |

| Record name | 6-chloro-5-fluorobenzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.